molecular formula C23H21ClN4O4 B1229917 N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide

N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B1229917
M. Wt: 452.9 g/mol
InChI Key: AAXMQQXWRPGRCS-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is a dimethoxybenzene.

Scientific Research Applications

Discovery in Obesity Treatment

One significant application of a related compound, MK-5596, which shares a similar chemical structure to the requested compound, is in the treatment of obesity. This compound acts as a cannabinoid-1 receptor (CB1R) inverse agonist, showing potential in reducing body weight and food intake in a diet-induced obese rat model (Yan et al., 2010).

Molecular Interaction Studies

Another related compound, SR141716, has been studied for its molecular interactions with the CB1 cannabinoid receptor. This research aids in understanding how certain chemical compounds can influence receptor activities, which is crucial for drug design and development (Shim et al., 2002).

Anti-Inflammatory and Ulcerogenic Activities

Compounds with similar structures have been synthesized and tested for anti-inflammatory activities. For instance, N-substituted pyrazole derivatives showed significant activity against rat paw edema, with minimal ulcerogenic effects compared to other anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).

Antimicrobial and Anticancer Potential

Studies have also explored the potential of similar compounds in antimicrobial and anticancer applications. Certain novel pyrazole derivatives exhibited high antimicrobial and anticancer activities, even surpassing the reference drug, doxorubicin (Hafez, El-Gazzar & Al-Hussain, 2016).

Structural and Molecular Studies

Structural studies, such as X-ray diffraction, are conducted to understand the crystal structures of similar compounds, which is vital for elucidating their chemical behavior and potential for various applications (Kamani et al., 2019).

Properties

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21ClN4O4/c1-14-10-22(26-28(14)13-15-4-7-17(24)8-5-15)25-23(29)18-12-20(32-27-18)16-6-9-19(30-2)21(11-16)31-3/h4-12H,13H2,1-3H3,(H,25,26,29)

InChI Key

AAXMQQXWRPGRCS-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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